molecular formula C8H4BrF2NO2 B11778536 2-Bromo-7-(difluoromethoxy)benzo[d]oxazole

2-Bromo-7-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11778536
M. Wt: 264.02 g/mol
InChI Key: BNTNTPVGHSIFFR-UHFFFAOYSA-N
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Description

2-Bromo-7-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]oxazole typically involves the bromination of 7-(difluoromethoxy)benzo[d]oxazole. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoxazoles can be formed.

    Oxidation Products: Oxidized derivatives such as benzo[d]oxazole-2,7-dione.

    Reduction Products: Dehalogenated benzoxazoles.

Scientific Research Applications

2-Bromo-7-(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and difluoromethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole
  • 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole
  • 2-Fluoro-7-(difluoromethoxy)benzo[d]oxazole

Uniqueness

2-Bromo-7-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

2-bromo-7-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO2/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H

InChI Key

BNTNTPVGHSIFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)OC(=N2)Br

Origin of Product

United States

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